tert-Butyl 3-(hydroxymethyl)-6-methyl-1H-indole-1-carboxylate
Overview
Description
This compound is likely an ester derived from indole-1-carboxylic acid, which is a derivative of the heterocyclic compound indole. The “tert-Butyl” part refers to a tert-butyl group, which is a branched alkyl group with the formula -C(CH3)3. The “3-(hydroxymethyl)-6-methyl” part suggests that there are hydroxymethyl and methyl substituents on the indole ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve the reaction of the appropriate indole derivative with a tert-butyl ester under suitable conditions .Molecular Structure Analysis
The molecular structure of this compound would include an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring. The presence of the hydroxymethyl and methyl groups would add to the complexity of the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and stereochemistry would influence properties like its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Results
Medicinal Chemistry
Results
Material Science
Results
Biochemistry
Results
Analytical Chemistry
Results
Agricultural Chemistry
Methods
Results: Structural changes from such transformations could result in compounds with increased biological activity against cancer cells .
Methods: The compound could be modified to enhance its energetic characteristics for applications in defense and explosives industries .
Results: The modified compounds could exhibit properties suitable for use as melt-castable explosives or other energetic applications .
Methods: Single crystal X-ray diffraction could be employed to determine the crystal structure and observe changes upon chemical transformations .
Results: The data obtained could aid in elucidating the biological activity and designing new materials with desired properties .
Future Directions
properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-6-methylindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10-5-6-12-11(9-17)8-16(13(12)7-10)14(18)19-15(2,3)4/h5-8,17H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSDACNYFYHMLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C(=O)OC(C)(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654317 | |
Record name | tert-Butyl 3-(hydroxymethyl)-6-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(hydroxymethyl)-6-methyl-1H-indole-1-carboxylate | |
CAS RN |
914349-04-5 | |
Record name | 1,1-Dimethylethyl 3-(hydroxymethyl)-6-methyl-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914349-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-(hydroxymethyl)-6-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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